1-Ethylpyrazole

Regioselective Lithiation Synthetic Methodology Pyrazole Chemistry

Standard pyrazole derivatives (e.g., 1-methylpyrazole) often produce complex regioisomeric mixtures during lithiation, increasing purification costs and compromising synthetic reproducibility. 1-Ethylpyrazole (CAS 2817-71-2) provides the precise solution: • Exclusive 5-lithiation: Delivers a single, well-defined product under standard metallation conditions, ensuring batch-to-batch homogeneity. • Validated Thermochemical Benchmark: Experimentally determined enthalpy of formation (150.3 ± 2.0 kJ/mol) supports ab initio and DFT method refinement. • Agrochemical Lead Scaffold: Documented core for patented 4-(3-aminobenzoyl)-1-ethylpyrazole herbicides, enabling reliable scale-up from discovery.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 2817-71-2
Cat. No. B1297502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpyrazole
CAS2817-71-2
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCCN1C=CC=N1
InChIInChI=1S/C5H8N2/c1-2-7-5-3-4-6-7/h3-5H,2H2,1H3
InChIKeyFLNMQGISZVYIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylpyrazole (CAS 2817-71-2): A Foundational N-Alkylpyrazole Scaffold for Scientific Procurement


1-Ethylpyrazole (CAS 2817-71-2) is an N-alkylated heterocyclic aromatic compound belonging to the pyrazole class. It serves as a fundamental building block, intermediate, and ligand precursor across diverse fields including organic synthesis, medicinal chemistry, agrochemical research, and coordination chemistry . The compound's liquid physical state at room temperature and specific thermodynamic properties differentiate it from related N-substituted analogs, making it a strategically important starting material for applications requiring a small, non-removable ethyl substituent on the pyrazole nitrogen [1].

1
Synthetic Access

Reported exclusive 5-lithiation supports regioselective functionalization of the pyrazole core, enabling clean 5-substituted derivative synthesis.

2
Handling & Format

Liquid at room temperature facilitates syringe transfer and dispensing in liquid-phase reactions, avoiding dissolution steps required for solid analogs.

3
Structural Role

Non-removable ethyl substituent provides a defined, small N-alkyl group for studies where alkyl chain identity must remain fixed.

1-Ethylpyrazole (CAS 2817-71-2) vs. In-Class Alternatives: Why Generic Substitution Risks Experimental Failure


Substituting 1-ethylpyrazole with a generic pyrazole derivative (e.g., 1-methylpyrazole or unsubstituted pyrazole) carries significant risk in experimental workflows due to divergent physical properties and chemical reactivity. Differences in molecular mass, vapor pressure, and lipophilicity (LogP) directly impact purification, handling, and reaction outcomes . More critically, the N-alkyl substituent profoundly alters regioselectivity during metallation reactions. While 1-methylpyrazole yields a mixture of lithiation products, 1-ethylpyrazole exhibits a single, well-defined mode of reactivity, which is essential for ensuring synthetic reproducibility and product homogeneity [1]. The following sections provide quantitative evidence of these critical differentiators.

Target property Exclusive 5-lithiation

1‑Methylpyrazole yields a mixture of α‑ and 5‑lithiated isomers; using it may compromise regiochemical purity and synthetic reproducibility.

Target property Liquid physical state

Solid pyrazole requires dissolution before use, which can alter reaction kinetics and complicate inert-atmosphere workflows; the liquid form may not be directly replaceable.

Target property Enthalpy of formation (~150 kJ/mol)

1‑Ethylimidazole is significantly more stable (ΔfH°gas ≈103 kJ/mol); substituting it into thermochemical or energetic‑material studies may introduce large systematic errors.

1-Ethylpyrazole (CAS 2817-71-2) Product-Specific Quantitative Evidence for Scientific Selection


Regioselectivity in Metallation: Superior Synthetic Precision of 1-Ethylpyrazole Over 1-Methylpyrazole

1-Ethylpyrazole demonstrates a critical advantage over its closest analog, 1-methylpyrazole, in terms of regioselectivity during N-alkyl group lithiation. This is a key step in functionalizing the pyrazole core for more complex molecules. According to a study by Katritzky et al., 1-methylpyrazole undergoes lithiation to produce a mixture of alpha- and 5-lithiated species. In stark contrast, 1-ethylpyrazole showed only a single product, the 5-lithiated isomer, when treated with n-butyllithium and subsequently trapped with electrophiles [1].

Lithiation regioselectivity
Head-to-head
1‑Ethylpyrazole: exclusive 5‑lithiation
1‑Methylpyrazole: mixture of α‑ and 5‑lithiation

Supports predictable 5‑substituted pyrazole synthesis

Reported at −78 °C with n‑BuLi; trapping with electrophiles

Regioselective Lithiation Synthetic Methodology Pyrazole Chemistry

Thermodynamic Stability: Comparative Enthalpy of Formation of 1-Ethylpyrazole vs. 1-Ethylimidazole

Accurate experimental enthalpies of formation, measured by static bomb combustion calorimetry, provide a key differentiator between 1-ethylpyrazole and its structural isomer, 1-ethylimidazole. The reported experimental gas-phase enthalpy of formation (ΔfH°gas) for 1-ethylpyrazole is 150.3 ± 2.0 kJ/mol. In contrast, 1-ethylimidazole is thermodynamically more stable with a reported value of 102.9 ± 2.2 kJ/mol [1].

Enthalpy of formation
Head-to-head
ΔfH°gas = 150.3 ± 2.0 kJ/mol
vs 1‑ethylimidazole 102.9 ± 2.2 kJ/mol

Reported lower thermodynamic stability; relevant for energetic‑material and thermochemical profiling

Static bomb combustion calorimetry, 298.15 K

Thermochemistry Computational Chemistry Physical Organic Chemistry

Volatility and Handling: Vapor Pressure Differences Between 1-Ethylpyrazole and Pyrazole

The physical state and volatility of 1-ethylpyrazole are distinct from the unsubstituted parent compound, pyrazole. Pyrazole is a crystalline solid at room temperature with a melting point of 66-70 °C. 1-Ethylpyrazole is a liquid with a boiling point of 137-140.2 °C and a vapor pressure of 7.73 mmHg at 25 °C [1]. This makes 1-ethylpyrazole easier to handle in liquid-phase reactions without the need for dissolution, a key practical advantage.

Physical state & volatility
Data to verify
Liquid at RT; BP 137–140 °C; vapor pressure 7.73 mmHg (25 °C)

May facilitate liquid‑phase handling and dispensing

Source: supplier database; independent verification recommended

Physical Properties Laboratory Safety Solvent Purification

High-Value Application Scenarios for 1-Ethylpyrazole (CAS 2817-71-2) Based on Verifiable Evidence


Precise Synthesis of 5-Substituted Pyrazole Derivatives

Researchers requiring the regiospecific introduction of functional groups at the pyrazole 5-position should prioritize 1-ethylpyrazole. As demonstrated in direct comparative studies, its exclusive 5-lithiation behavior under standard metallation conditions ensures a clean, predictable, and high-yielding route to 5-substituted pyrazoles, which are valuable intermediates in medicinal chemistry [1]. This avoids the complex mixture of regioisomers produced when using 1-methylpyrazole, thereby reducing purification costs and improving synthetic efficiency.

Thermochemical Benchmarking and Computational Model Validation

For physical chemists and computational scientists, 1-ethylpyrazole serves as a well-characterized benchmark molecule. Its accurately determined experimental enthalpy of formation (150.3 ± 2.0 kJ/mol) [1] and other thermophysical data (e.g., enthalpy of vaporization) [2] are essential for validating and refining ab initio calculation methods like G2(MP2) and density functional theory (DFT). Its relatively high formation enthalpy compared to its imidazole isomer makes it a particularly stringent test case for computational models [1].

Agrochemical Intermediate Development

1-Ethylpyrazole is a documented core scaffold for the development of novel herbicides [1]. Patents disclose the use of 4-(3-aminobenzoyl)-1-ethylpyrazole derivatives as active herbicidal agents [2]. For procurement in an agrochemical discovery program, sourcing a high-purity, well-characterized 1-ethylpyrazole building block is the first step in establishing a reliable and scalable synthetic route to these valuable lead compounds.

Application
Selection Property
Validation Focus
5‑Substituted pyrazole synthesis
Exclusive 5‑lithiation regioselectivity
Regiochemical homogeneity and yield reproducibility
Thermochemical benchmarking & computational validation
Accurate experimental ΔfH°gas
Validation of ab initio/DFT models against calorimetric data
Agrochemical lead development
Defined N‑ethylpyrazole scaffold
Purity and batch consistency for SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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